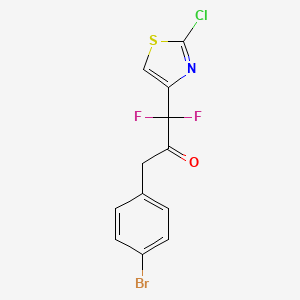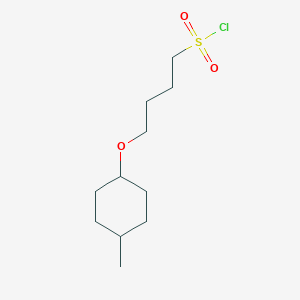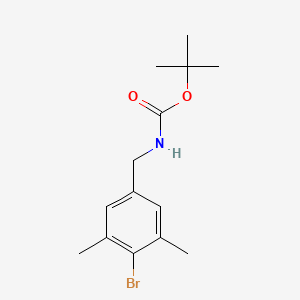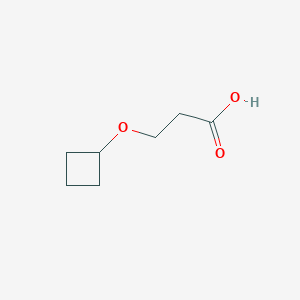
3-Cyclobutoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutoxypropanoic acid is an organic compound that belongs to the class of carboxylic acids. It features a cyclobutyl group attached to a propanoic acid moiety through an ether linkage. This compound is of interest due to its unique structure, which combines the properties of both cyclic ethers and carboxylic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Cyclobutoxypropanoic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanol attacks the bromine atom of 3-bromopropanoic acid, forming the ether linkage.
Another method involves the esterification of cyclobutanol with 3-chloropropanoic acid, followed by hydrolysis to yield the desired carboxylic acid. This method typically requires an acid catalyst such as sulfuric acid and elevated temperatures to drive the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by hydrolysis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water under harsh conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylate salts or carbon dioxide and water.
Reduction: 3-Cyclobutoxypropanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclobutoxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-cyclobutoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ether linkage and cyclobutyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxypropanoic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
3-Cyclopentyloxypropanoic acid: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
3-Butoxypropanoic acid: Similar structure but with a butyl group instead of a cyclobutyl group.
Uniqueness
3-Cyclobutoxypropanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-cyclobutyloxypropanoic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-5-10-6-2-1-3-6/h6H,1-5H2,(H,8,9) |
Clé InChI |
BQKXTVMOTPRSTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate](/img/structure/B13489208.png)

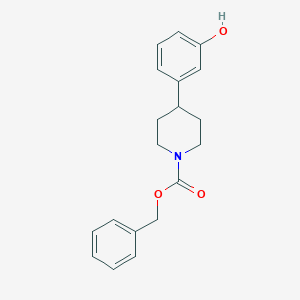
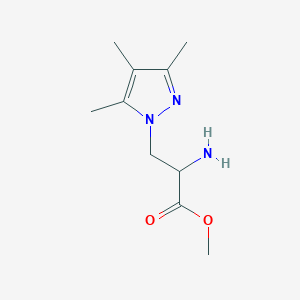
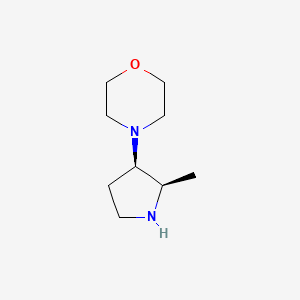
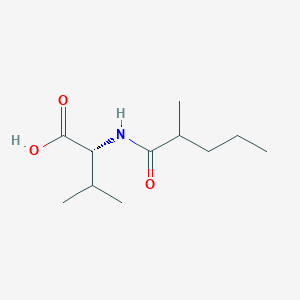
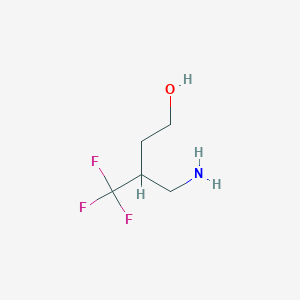
![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
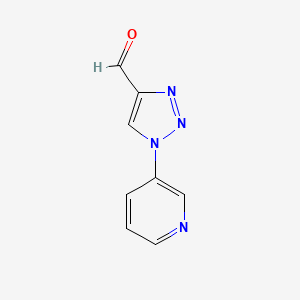
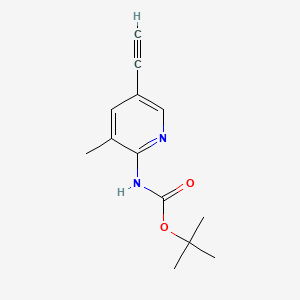
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
